molecular formula C7H6O3 B1581353 1,3-Benzodioxol-4-ol CAS No. 69393-72-2

1,3-Benzodioxol-4-ol

Cat. No.: B1581353
CAS No.: 69393-72-2
M. Wt: 138.12 g/mol
InChI Key: XRSKRSVTUVLURN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-4-ol can be synthesized through several methods. One common approach involves the hydroxylation of 1,3-benzodioxole. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. Another method involves the demethylation of 1,3-benzodioxol-4-methoxybenzene using boron tribromide (BBr3) or aluminum chloride (AlCl3) as demethylating agents .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale hydroxylation of 1,3-benzodioxole. This process is optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields dihydro derivatives.

    Substitution: Results in halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxol-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Benzodioxol-4-ol is unique compared to other benzodioxole derivatives due to the presence of the hydroxyl group at the fourth position. This functional group significantly influences its chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

1,3-benzodioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKRSVTUVLURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343020
Record name 1,3-Benzodioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69393-72-2
Record name 1,3-Benzodioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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